Tefludazine

Dopamine D2 receptor Receptor binding affinity Antipsychotic potency

Tefludazine (Lu 18-012) is a racemic trans-1-piperazino-3-phenylindan neuroleptic developed by H. Lundbeck A/S through systematic structural variation of the phenylindan scaffold.

Molecular Formula C22H24F4N2O
Molecular Weight 408.4 g/mol
CAS No. 80273-79-6
Cat. No. B1214096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTefludazine
CAS80273-79-6
Synonyms4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol
tefludazine
tefludazine dihydrochloride, (cis-(+-))-isomer
tefludazine dihydrochloride, (trans-(+-))-isomer
tefludazine, (1R,3S)-isomer
tefludazine, (1S,3R)-isomer
tefludazine, cis-(+-)-isome
Molecular FormulaC22H24F4N2O
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1
InChIKeyJSBWGXQXCRYYTG-PZJWPPBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tefludazine (CAS 80273-79-6) Procurement Guide: Phenylindan Antipsychotic with Balanced D2/5-HT2 Antagonism


Tefludazine (Lu 18-012) is a racemic trans-1-piperazino-3-phenylindan neuroleptic developed by H. Lundbeck A/S through systematic structural variation of the phenylindan scaffold [1]. It functions as a potent antagonist at both dopamine D2 receptors (Ki = 0.3–0.7 nM, human) and serotonin 5-HT2 receptors with approximately equal potency, placing it in a unique pharmacological niche distinct from both highly D2-selective typical antipsychotics and 5-HT2-preferring atypical agents [2]. The compound reached Phase I clinical development before discontinuation due to toxicological findings in dogs [3].

Why Generic Substitution Fails for Tefludazine: Structural and Pharmacological Specificity of the Phenylindan Scaffold


Tefludazine cannot be simply interchanged with other antipsychotic agents because its phenylindan scaffold encodes a structurally constrained pharmacophore in which the dopaminergic (D-2) and serotonergic (5-HT2) recognition elements are intimately co-located [1]. Unlike haloperidol, which is overwhelmingly D2-selective (D2/5-HT2A Ki ratio ≈ 0.02), or clozapine, which is strongly 5-HT2-preferring (D2/5-HT2A Ki ratio ≈ 42.6), tefludazine exhibits balanced equipotency at both receptor systems [2]. Furthermore, the compound displays pronounced enantioselectivity: the (1R,3S)-(+)-enantiomer is the D2 antagonist responsible for antipsychotic activity, whereas the (1S,3R)-(-)-enantiomer functions as a dopamine and norepinephrine uptake inhibitor — a functional dichotomy absent in simple butyrophenone, phenothiazine, or thioxanthene antipsychotics [3]. This unique combination of scaffold geometry, dual-receptor balance, and enantiomeric functional divergence means that no generic compound from another structural class replicates its pharmacological signature.

Tefludazine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


D2 Receptor Binding Affinity: Tefludazine vs. Haloperidol and Clozapine

Tefludazine binds to human dopamine D2 receptors with a Ki of 0.3–0.7 nM, as measured by the PDSP Ki Database [1]. This represents approximately 3- to 7-fold higher affinity than haloperidol (Ki = 2.0–2.6 nM for human D2) [2] and approximately 200- to 480-fold higher affinity than clozapine (Ki = 130–144 nM) [3]. The sub-nanomolar D2 affinity of tefludazine exceeds that of most clinically used antipsychotics and reflects the optimized fit of the phenylindan scaffold to the D2 receptor pharmacophore.

Dopamine D2 receptor Receptor binding affinity Antipsychotic potency

Cataleptogenic-to-Antistereotypic Ratio: EPS Liability Differentiation from Typical Neuroleptics

In a direct head-to-head comparison, the cataleptogenic potency of tefludazine at the time of peak effect was seven times weaker than its antistereotypic activity [1]. This stands in marked contrast to cis(Z)-flupentixol, fluphenazine, and haloperidol, for which cataleptogenic potency was essentially equal to or exceeded antistereotypic potency (ratio ≈ 1:1). The 7:1 separation between the antistereotypic ED₅₀ and the cataleptogenic ED₅₀ for tefludazine indicates a substantially wider functional window between antipsychotic-like efficacy and motor side effect induction.

Extrapyramidal symptoms Catalepsy Stereotypy Therapeutic index

D2/5-HT2 Balanced Equipotency: Differentiation from D2-Selective and 5-HT2-Preferring Agents

Tefludazine was demonstrated to be equipotent at dopamine D2 and serotonin 5-HT2 receptors across multiple in vitro and in vivo assay systems, including receptor binding, isolated peripheral tissue contraction, cardiovascular 5-HT antagonism, and central 5-HT-mediated behavioral models [1]. This near-unity D2/5-HT2 potency ratio (≈1) differs fundamentally from haloperidol, which is overwhelmingly D2-selective (Ki-D2/Ki-5HT2A = 0.02) [2], and from clozapine, which is 5-HT2-preferring (Ki-D2/Ki-5HT2A = 42.6) [2]. The balanced dual antagonism of tefludazine occupies a distinct position on the D2/5-HT2 selectivity continuum not replicated by any marketed antipsychotic.

D2/5-HT2 ratio Atypical antipsychotic Receptor selectivity profile

Absence of Antimuscarinic Activity: Side Effect Profile Differentiation from Clozapine and Thioridazine

Tefludazine demonstrated no measurable antimuscarinic activity in standard in vitro and in vivo assays [1]. This is a critical point of differentiation from clozapine (Ki at muscarinic M1 ≈ 9.5 nM) and thioridazine (significant anticholinergic activity at therapeutic doses), both of which produce autonomic side effects including dry mouth, constipation, blurred vision, and cognitive impairment attributable to muscarinic receptor blockade. The absence of this off-target activity in tefludazine represents a cleaner pharmacological signature.

Muscarinic receptor Anticholinergic Side effect burden Autonomic

Low Alpha-Adrenoceptor Blockade: Cardiovascular Safety Differentiation from Methiothepin

Tefludazine exhibited only low α-adrenoceptor blocking activity in pithed rat preparations and in denervated cat nictitating membrane assays [1]. This distinguishes it from methiothepin, which despite having a similarly balanced D2/5-HT2 activity profile, possessed potent α-adrenoceptor blocking effects [1]. Methiothepin has been independently confirmed to block α₁-adrenoceptors in rat systemic vasculature [2]. The low α-adrenergic liability of tefludazine predicts reduced risk of orthostatic hypotension and cardiovascular side effects compared to methiothepin.

Alpha-adrenoceptor Orthostatic hypotension Cardiovascular safety Off-target

Enantioselective Functional Dichotomy: (1R,3S)-(+) D2 Antagonism vs. (1S,3R)-(-) Amine Uptake Inhibition

The two enantiomers of tefludazine display a striking functional divergence. The (1R,3S)-(+)-enantiomer is the D2 receptor antagonist responsible for antipsychotic activity, while the (1S,3R)-(-)-enantiomer functions as a dopamine and norepinephrine uptake inhibitor with minimal D2 antagonist activity [1]. This enantioselective functional dichotomy is also reflected in the broader phenylindan series: 1S,3R enantiomers of related compounds consistently inhibit DA and NE uptake in vitro, while 1R,3S enantiomers mediate receptor antagonism [2]. The X-ray crystallographic analysis confirmed that (S)-(+)-octoclothepin structurally corresponds to the 1S,3R configuration of tefludazine, providing a structural basis for the NE uptake blocking properties of octoclothepin [1].

Enantioselectivity Stereochemistry Dopamine transporter Norepinephrine uptake

Tefludazine: Evidence-Based Research and Industrial Application Scenarios


Pharmacological Tool Compound for D2/5-HT2 Dual Antagonism Studies

Tefludazine is the compound of choice when an experimental design requires balanced, equipotent antagonism at both D2 and 5-HT2 receptors with a near-unity potency ratio. Neither haloperidol (D2-selective, ratio 0.02) nor clozapine (5-HT2-preferring, ratio 42.6) can provide this profile, and methiothepin, while similarly balanced, introduces the confound of potent α₁-adrenoceptor blockade [1]. The balanced dual antagonism has been validated across in vitro binding, isolated tissue, cardiovascular, and behavioral models in mice, rats, and dogs, providing multi-system confirmation of target engagement [1].

Enantioselective Pharmacological Probes for Dopamine Receptor vs. Transporter Studies

The availability of tefludazine as separable enantiomers enables researchers to use (1R,3S)-(+)-tefludazine as a pure D2 antagonist probe and (1S,3R)-(-)-tefludazine as a selective DA/NE uptake inhibitor (IC₅₀ ≈ 12 nM for DA uptake), both derived from the identical phenylindan scaffold [2]. This matched-pair experimental design eliminates scaffold-dependent pharmacokinetic variability when comparing receptor-mediated vs. transporter-mediated dopaminergic effects, a capability not available with any other antipsychotic scaffold.

Preclinical Behavioral Pharmacology with Reduced Motor Confound Risk

For in vivo behavioral studies where catalepsy-induced motor impairment can confound efficacy readouts, tefludazine's 7:1 cataleptogenic-to-antistereotypic ratio provides a functional window approximately seven times wider than that of haloperidol, fluphenazine, or cis(Z)-flupentixol [1]. The compound's absence of antimuscarinic activity further eliminates cholinergic contributions to motor effects, making it particularly suitable for rodent behavioral paradigms assessing cognitive or motivational endpoints where motor artifacts must be stringently controlled [1].

Pharmacophore Modeling and Structure-Based Drug Design Template

The rigid phenylindan scaffold of tefludazine has been used as a key pharmacophore template for molecular field analysis (CoMFA combined with HINT) of D2 receptor ligands and for developing receptor-interaction models predicting 5-HT2 antagonist selectivity with respect to D2 receptors [3]. The close structural correspondence between tefludazine's D-2-relevant conformation and the 5-HT2 pharmacophore of its derivative irindalone (Lu 21-098) has been explicitly documented, making tefludazine a validated template for designing ligands with tunable D2/5-HT2 selectivity [2].

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